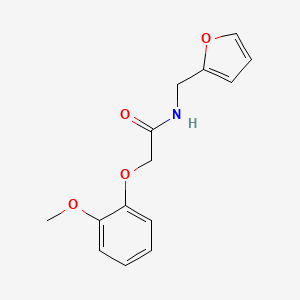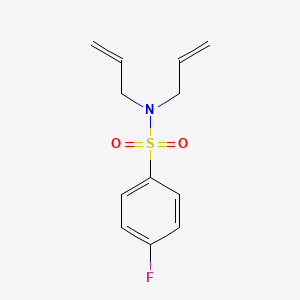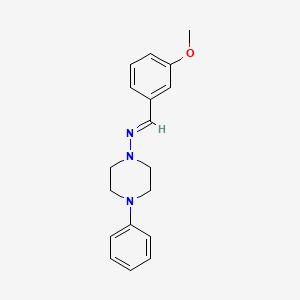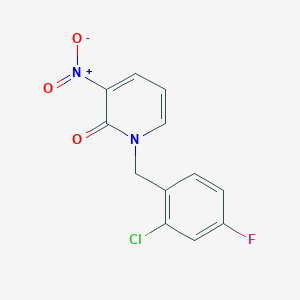![molecular formula C19H25N3O2S B5536451 4-tert-butyl-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]benzenesulfonamide](/img/structure/B5536451.png)
4-tert-butyl-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]benzenesulfonamide is a useful research compound. Its molecular formula is C19H25N3O2S and its molecular weight is 359.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-tert-butyl-N'-[4-(dimethylamino)benzylidene]benzenesulfonohydrazide is 359.16674822 g/mol and the complexity rating of the compound is 530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Polymer Applications
4-tert-butyl-N'-[4-(dimethylamino)benzylidene]benzenesulfonohydrazide is involved in the synthesis of various polyamides, as demonstrated by the work of Hsiao et al. (2000). They synthesized polyamides using compounds like 4-tert-butylcatechol through aromatic nucleophilic substitution reactions. These polyamides exhibit noncrystalline properties, high solubility in polar solvents, and form transparent, flexible films, indicating potential applications in materials science, particularly in the production of films and coatings with high thermal stability (Hsiao, Yang, & Chen, 2000).
Corrosion Inhibition
Ichchou et al. (2019) explored the use of derivatives of 4-tert-butyl-N'-[4-(dimethylamino)benzylidene]benzenesulfonohydrazide as corrosion inhibitors for carbon steel in acidic media. Their findings suggest that these compounds are effective corrosion inhibitors, with their efficiency increasing with concentration. The mode of adsorption on steel surfaces primarily involves physisorption, following the Langmuir adsorption isotherm (Ichchou, Larabi, Rouabhi, Harek, & Fellah, 2019).
Organometallic Chemistry
In organometallic chemistry, 4-tert-butyl-N'-[4-(dimethylamino)benzylidene]benzenesulfonohydrazide-related compounds have been used in the synthesis and reactivity studies of lanthanoid complexes, as researched by Jaroschik et al. (2007). Their study focuses on the reaction of these compounds with lanthanoid elements like Yttrium (Y) and Samarium (Sm), indicating potential applications in the field of organometallics and coordination chemistry (Jaroschik, Shima, Li, Mori, Ricard, Le Goff, Nief, & Hou, 2007).
Surface Functionalization and Nanotechnology
Niederberger et al. (2004) demonstrated the application of 4-tert-butylcatechol, a related compound, in the surface functionalization of titania nanoparticles through a nonaqueous route. This process leads to nanoparticles that are resoluble in both water and organic solvents, showcasing potential applications in nanotechnology and material science (Niederberger, Garnweitner, Krumeich, Nesper, Cölfen, & Antonietti, 2004).
Environmental and Toxicological Studies
Environmental and toxicological studies involving related compounds have been conducted, as seen in the work of Chen et al. (2008), who assessed the genotoxicity of various hydrocarbons including methyl-tert-butyl ether. Their research provides insights into the DNA-damaging effects of these compounds, highlighting their relevance in environmental health and safety studies (Chen, Hseu, Liang, Kuo, & Chen, 2008).
特性
IUPAC Name |
4-tert-butyl-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-19(2,3)16-8-12-18(13-9-16)25(23,24)21-20-14-15-6-10-17(11-7-15)22(4)5/h6-14,21H,1-5H3/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOBBMNCJZFNAY-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3S,4R)-4-(3-fluorophenyl)-1-[3-(5-methylpyrazol-1-yl)propanoyl]pyrrolidine-3-carboxylic acid](/img/structure/B5536383.png)
![2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B5536386.png)

![2-(1,3-dioxoisoindol-2-yl)-N'-[2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoyl]-3-methylbutanehydrazide](/img/structure/B5536402.png)
![3-{[(3-chloro-2,6-difluorobenzyl)amino]methyl}-3-piperidinol dihydrochloride](/img/structure/B5536406.png)


![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5536421.png)

![Ethyl 4-[(3-methoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B5536430.png)

![(1S,5R)-3-[3-(1,3-benzothiazol-2-yl)propanoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5536441.png)


